Enhanced Lipophilicity (LogP) of Ethyl 2-Cycloheptylideneacetate Versus C6 and C5 Cycloalkylidene Analogs
Ethyl 2-cycloheptylideneacetate exhibits significantly higher calculated lipophilicity compared to its smaller ring analogs. This property directly influences its partitioning behavior in biphasic reactions, its retention time in chromatographic purification, and its predicted membrane permeability in biological contexts [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.0 (XLogP3-AA) [1] |
| Comparator Or Baseline | Ethyl cyclohexylideneacetate (CAS 1552-92-7): XLogP3 = 2.5; Ethyl cyclopentylideneacetate (CAS 1903-22-6): XLogP3-AA = 1.9 [2] |
| Quantified Difference | Δ LogP = +0.5 (vs. C6); +1.1 (vs. C5) |
| Conditions | Predicted values from XLogP3-AA model (PubChem 2025.09.15 release) |
Why This Matters
Higher LogP increases organic phase affinity, which is critical for extraction efficiency, chromatographic separation, and can significantly alter biological activity profiles in cell-based assays.
- [1] PubChem. Ethyl cyclopentylideneacetate. XLogP3-AA: 1.9. CID: 74699. View Source
- [2] PubChem. Ethyl cyclohexylideneacetate. XLogP3: 2.5. CID: 520342. View Source
